Ethyl methanesulfonylacetate

medicinal chemistry organic synthesis physicochemical property prediction

Ethyl methanesulfonylacetate (CAS 4455-15-6), also known as ethyl (methylsulfonyl)acetate, is a sulfonyl-containing ester with the molecular formula C₅H₁₀O₄S and molecular weight of 166.20 g/mol. As a versatile C2-building block featuring both an ester moiety and a methanesulfonyl (mesyl) group, this compound serves as a strategic intermediate in organic synthesis, enabling transformations that leverage the electron-withdrawing sulfonyl functionality for enhanced reactivity in nucleophilic substitutions and base-mediated reactions.

Molecular Formula C5H10O4S
Molecular Weight 166.2 g/mol
CAS No. 4455-15-6
Cat. No. B1582502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methanesulfonylacetate
CAS4455-15-6
Molecular FormulaC5H10O4S
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CS(=O)(=O)C
InChIInChI=1S/C5H10O4S/c1-3-9-5(6)4-10(2,7)8/h3-4H2,1-2H3
InChIKeyOCCWQCYBCZADCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Methanesulfonylacetate (CAS 4455-15-6): Procurement and Application Overview for Research Synthesis


Ethyl methanesulfonylacetate (CAS 4455-15-6), also known as ethyl (methylsulfonyl)acetate, is a sulfonyl-containing ester with the molecular formula C₅H₁₀O₄S and molecular weight of 166.20 g/mol [1]. As a versatile C2-building block featuring both an ester moiety and a methanesulfonyl (mesyl) group, this compound serves as a strategic intermediate in organic synthesis, enabling transformations that leverage the electron-withdrawing sulfonyl functionality for enhanced reactivity in nucleophilic substitutions and base-mediated reactions [2]. The compound is characterized by a boiling point of 111-113 °C at 0.2 mmHg, density of 1.234 g/mL at 25 °C, and refractive index of 1.456, with a topological polar surface area (TPSA) of 68.8 Ų .

Why Ethyl Methanesulfonylacetate (CAS 4455-15-6) Cannot Be Interchanged with Common α-Haloacetate Analogs


Substitution of ethyl methanesulfonylacetate with structurally analogous α-haloacetate esters such as ethyl bromoacetate or ethyl chloroacetate is not functionally equivalent due to fundamentally different physicochemical properties, reaction trajectories, and safety profiles. The methanesulfonyl group functions as a distinct leaving group with intermediate leaving ability between chloride and iodide [1], enabling unique reaction kinetics and chemoselectivity profiles in alkylation and base-mediated transformations. Additionally, the higher molecular weight (166.20 vs. 167.39 for ethyl bromoacetate) and substantially greater density (1.234 vs. 1.506 g/mL) alter reaction stoichiometry and solvent partitioning behavior [2]. These differences create non-overlapping application spaces that render generic substitution chemically invalid without comprehensive method re-optimization.

Quantitative Differentiation of Ethyl Methanesulfonylacetate (4455-15-6): Evidence-Based Selection Criteria


Ethyl Methanesulfonylacetate vs. Ethyl Bromoacetate: Comparative LogP and Lipophilicity for Reaction Solvent Selection

Ethyl methanesulfonylacetate exhibits significantly lower lipophilicity than its α-haloacetate counterparts, with an XLogP3-AA value of -0.1 [1]. This contrasts markedly with ethyl bromoacetate, which has an estimated logP of approximately 1.1, and ethyl chloroacetate with an estimated logP of approximately 0.7 [2]. The lower logP of ethyl methanesulfonylacetate predicts superior water solubility and different organic-aqueous partitioning behavior, which directly impacts reaction workup efficiency and extractive isolation procedures.

medicinal chemistry organic synthesis physicochemical property prediction

Ethyl Methanesulfonylacetate vs. α-Haloacetate Esters: Alkaline Hydrolysis Rate Differentiation

The kinetics of alkaline hydrolysis of ethyl methanesulfonylacetate have been studied in direct comparison with α-haloacetate esters [1]. Rate coefficients and activation energies for ester saponification were determined via pH-stat methodology, with correction for competing halide displacement in the bromo- and iodo-ester systems. The methanesulfonyloxyacetate ester displays distinct kinetic behavior reflecting the electronic influence of the sulfonyl group, which modulates the saponification rate relative to halogen-substituted analogs without introducing the competing halide displacement pathways that complicate kinetic analysis and product distribution in α-bromo- and α-iodoacetate systems.

reaction kinetics ester saponification process chemistry

Density Differential: Impact on Gravimetric Reagent Handling and Reaction Stoichiometry

Ethyl methanesulfonylacetate has a measured density of 1.234 g/mL at 25 °C . This is significantly lower than ethyl bromoacetate (density: 1.506 g/mL) and ethyl iodoacetate (density: ~1.8 g/mL) [1], and slightly higher than ethyl chloroacetate (density: 1.145 g/mL). The 22% density difference from ethyl bromoacetate and approximately 32% difference from ethyl iodoacetate alters volumetric measurements substantially when converting molar equivalents to dispensed volume.

synthetic methodology laboratory operations process scale-up

Topological Polar Surface Area (TPSA): Comparative Predictor of Membrane Permeability and Solubility

Ethyl methanesulfonylacetate has a topological polar surface area (TPSA) of 68.8 Ų [1]. This is substantially higher than ethyl bromoacetate (TPSA: 26.3 Ų), ethyl chloroacetate (TPSA: 26.3 Ų), and ethyl iodoacetate (TPSA: 26.3 Ų) [2]. The sulfonyl group contributes an additional ~42.5 Ų of polar surface area compared to the monoatomic halogen substituents, which directly impacts the compound's physicochemical behavior profile and predicted membrane permeability characteristics.

medicinal chemistry drug design ADME prediction

Ethyl Methanesulfonylacetate Synthesis Efficiency: 100% Reported Yield in Oxidation Protocol

A reported synthesis of ethyl methanesulfonylacetate via oxidation of ethyl methylsulfanylacetate with m-chloroperbenzoic acid (m-CPBA) in dichloromethane proceeds with 100% yield after workup [1]. The procedure involves treatment of ethyl methylsulfanylacetate (73.4 g, 0.547 mol) with m-CPBA (217 g, 1.094 mol) in dichloromethane (1000 mL) at temperatures maintained below 10 °C, followed by room temperature stirring for 24 hours, filtration, neutralization with potassium carbonate, and extraction, yielding ethyl methanesulfonylacetate quantitatively as a solid.

process chemistry synthetic methodology oxidation reactions

Sulfonate vs. Halide Leaving Group Ability: Class-Level Reactivity Comparison for Alkylation

Alkyl sulfonates, including the methanesulfonyl class to which ethyl methanesulfonylacetate belongs, demonstrate reactivity comparable to or better than the most reactive alkyl halides in nucleophilic substitution reactions [1]. The reactivity hierarchy for leaving groups in SN2 alkylation positions sulfonates between iodides (most reactive) and bromides, offering intermediate reactivity that can enable cleaner conversions with reduced side reactions compared to highly reactive iodides. This class-level property derives from the weak basicity of the sulfonate anion, which stabilizes the departing leaving group and lowers the activation barrier for substitution [2].

alkylation chemistry nucleophilic substitution leaving group

Ethyl Methanesulfonylacetate (4455-15-6): Best-Fit Research and Industrial Application Scenarios


One-Carbon Homologation of Aldehydes via Sulfonyl-Stabilized Carbanion Chemistry

Ethyl methanesulfonylacetate serves as an effective reagent for one-carbon homologation-functionalization of aldehydes, leveraging the electron-withdrawing sulfonyl group to stabilize α-carbanions for nucleophilic addition [5]. The sulfonyl moiety enhances the acidity of the adjacent α-methylene protons, enabling facile deprotonation under mild basic conditions, and the resulting stabilized carbanion adds to carbonyl electrophiles with high efficiency. This application exploits the class-level reactivity of sulfonyl-stabilized acetates in carbonyl homologation strategies [5].

Synthesis of Sulfonyl-Containing Heterocycles for Medicinal Chemistry Programs

The methanesulfonyl functionality in ethyl methanesulfonylacetate provides a direct route to incorporate the sulfonyl moiety into heterocyclic scaffolds [5]. The compound serves as a building block in heterocyclic chemistry applications , enabling construction of sulfonyl-containing ring systems. The higher TPSA (68.8 Ų) imparted by the sulfonyl group alters the physicochemical profile of derived heterocycles, which can be strategically exploited in medicinal chemistry to modulate solubility and permeability characteristics [7].

Alkylation Reagent with Tunable Reactivity for Selective N-Alkylation

Ethyl methanesulfonylacetate functions as an alkylating agent with intermediate reactivity between highly reactive ethyl iodoacetate and sluggish ethyl chloroacetate [5]. This intermediate reactivity profile is particularly valuable for mono-selective N-alkylation of amines, amides, and sulfonamides where over-alkylation must be controlled . The methanesulfonyl group provides sufficient leaving group ability to drive the reaction to completion while offering greater chemoselectivity than the more reactive halide counterparts, which often produce mixtures of mono- and di-alkylated products [5].

Precursor to Methanesulfonyloxyacetate Derivatives for Drug Conjugation

Ethyl methanesulfonylacetate serves as a precursor to methanesulfonyloxyacetate derivatives used in pharmaceutical conjugation chemistry [5]. The ethyl ester can be hydrolyzed to methanesulfonylacetic acid (CAS 2516-97-4) for subsequent derivatization, or transesterified to produce methyl methanesulfonylacetate (CAS 62020-09-1) or other ester variants . The 100% synthetic yield reported in oxidation-based preparation underscores its viability as a cost-effective entry point to this compound class for pharmaceutical applications [7].

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